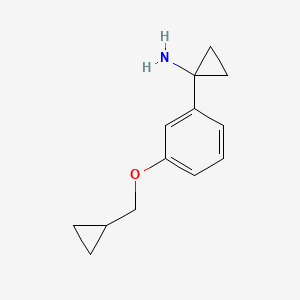
1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine is an organic compound with the molecular formula C13H17NO It is a cyclopropane derivative with a phenyl group substituted at the 3-position by a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Substitution Reaction: The cyclopropylmethoxy halide is then reacted with a phenylcyclopropanamine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or cyclopropyl derivatives.
Scientific Research Applications
1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)cyclopropanamine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
1-(3-Chlorophenyl)cyclopropanamine: Similar structure but with a chloro group instead of a cyclopropylmethoxy group.
2-Phenylcyclopropanamine: Similar structure but with a phenyl group at the 2-position instead of the 3-position.
Uniqueness
1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H17NO/c14-13(6-7-13)11-2-1-3-12(8-11)15-9-10-4-5-10/h1-3,8,10H,4-7,9,14H2 |
InChI Key |
AJYVFOFTPZVMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C3(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















